molecular formula C14H8F4O2 B1448114 2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid CAS No. 1261669-11-7

2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B1448114
CAS No.: 1261669-11-7
M. Wt: 284.2 g/mol
InChI Key: WEVIOINFGHIOLW-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is an aromatic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound’s structure consists of a biphenyl core with a carboxylic acid group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the biphenyl core.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a similar functional group arrangement but with an aldehyde group instead of a carboxylic acid.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two trifluoromethyl groups but differs in the core structure.

Uniqueness

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to its specific arrangement of functional groups and the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVIOINFGHIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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